Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a chlorobenzylidene moiety attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorobenzylidene compounds under specific conditions. One common method involves the condensation of 4-piperidone with 3-chlorobenzaldehyde in the presence of a base, followed by the protection of the resulting product with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of therapeutic agents for diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent .
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Serves as a building block in the synthesis of various organic compounds.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Used in the synthesis of biologically active molecules.
Uniqueness: Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C17H22ClNO2 |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
tert-butyl 4-[(3-chlorophenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
NMTXWPZZCKHLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)Cl)CC1 |
Origin of Product |
United States |
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